molecular formula C20H38O2 B096430 Paullinic acid CAS No. 17735-94-3

Paullinic acid

Cat. No.: B096430
CAS No.: 17735-94-3
M. Wt: 310.5 g/mol
InChI Key: URXZXNYJPAJJOQ-FPLPWBNLSA-N
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Mechanism of Action

Properties

IUPAC Name

(Z)-icos-13-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXZXNYJPAJJOQ-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402624
Record name 13-Eicosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Paullinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17735-94-3
Record name cis-13-Eicosenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17735-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paullinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017735943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Eicosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAULLINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCL3CM45AT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Paullinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

13.4 °C
Record name Paullinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Paullinic acid and where is it found?

A1: this compound, also known as cis-13-eicosenoic acid, is a monounsaturated fatty acid. It is commonly found in the seed oils of plants from the Sapindaceae family, including rambutan (Nephelium lappaceum L) [], guarana (Paullinia cupana var. sorbilis) [], and various Allophylus species []. One particularly rich source is Paullinia elegans, where it constitutes a significant portion of the seed oil, triglycerides, and cyanolipid content [].

Q2: What is the structure of this compound and what is its molecular formula and weight?

A2: this compound is a 20-carbon chain fatty acid with a cis double bond at the 13th carbon from the omega end. Its molecular formula is C20H38O2, and its molecular weight is 310.51 g/mol. []

Q3: How is this compound typically analyzed and identified?

A3: this compound can be analyzed and identified through techniques like gas chromatography-mass spectrometry (GC-MS) [, , , ]. To differentiate it from other monoenoic fatty acid isomers, researchers often analyze its 4,4-dimethyloxazoline derivatives []. Confirmation of its double bond stereochemistry can be achieved through infrared and 13C-nuclear magnetic resonance (NMR) spectroscopy [].

Q4: Besides seed oils, are there other potential sources of this compound?

A5: While predominantly found in seed oils, this compound has also been detected in the leaves of Salvia taxa from Turkey [] and the seeds of Brazilian Sapindaceae species []. This suggests potential alternative sources for this fatty acid.

Q5: Are there any studies on the biological activity of this compound?

A5: While the provided abstracts primarily focus on the occurrence and extraction of this compound, it's important to note that research on its specific biological activities, such as potential health benefits or applications in pharmaceuticals, is not extensively covered in these abstracts.

Q6: What are the potential applications of this compound?

A7: The high content of this compound, alongside other essential fatty acids, in the oils of Tetracarpodium conopodium and Garcinia kola suggests their potential utility in various industries, including food, beverages, fine chemicals, oils, and pharmaceuticals []. Further research is needed to explore specific applications within these sectors.

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